Product packaging for Methyl 2-[(2-phenylacetyl)amino]propanoate(Cat. No.:CAS No. 64562-94-3)

Methyl 2-[(2-phenylacetyl)amino]propanoate

Cat. No.: B15077071
CAS No.: 64562-94-3
M. Wt: 221.25 g/mol
InChI Key: DLCNTEDUKYKOIF-UHFFFAOYSA-N
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Description

Methyl 2-[(2-phenylacetyl)amino]propanoate (CAS 64562-94-3) is a synthetic organic compound with the SMILES notation CC(C(=O)OC)NC(=O)CC1=CC=CC=C1 . This acylated amino acid ester serves as a critical intermediate in sophisticated organic synthesis. Its primary research value lies in its role as a key building block for the preparation of pharmacologically active molecules. The compound is structurally related to intermediates used in patented processes for the synthesis of active pharmaceutical ingredients (APIs), including certain antihistamines . Furthermore, this compound is identified as the foundational structure of Benalaxyl, a well-known fungicide of the acylalanine class . The mechanism of action for derivatives of this compound often involves the inhibition of RNA polymerase in sensitive organisms, making it a molecule of interest in agrochemical research . From a synthetic chemistry perspective, the methyl ester and phenylacetyl amide functional groups make it a versatile substrate for further transformations, including hydrolysis or enzymatic resolution, to obtain desired stereoisomers or more complex molecular architectures under mild, controlled conditions . This product is intended for research and laboratory use only. It is not intended for diagnostic or personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B15077071 Methyl 2-[(2-phenylacetyl)amino]propanoate CAS No. 64562-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-phenylacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(12(15)16-2)13-11(14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCNTEDUKYKOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303904
Record name methyl 2-[(2-phenylacetyl)amino]propanoate
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Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64562-94-3
Record name NSC75883
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Record name methyl 2-[(2-phenylacetyl)amino]propanoate
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Record name D,L-N-(PHENYLACETYL)-ALANINE METHYL ESTER
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Synthetic Methodologies for Methyl 2 2 Phenylacetyl Amino Propanoate

Direct Amidation and Esterification Approaches

The synthesis of Methyl 2-[(2-phenylacetyl)amino]propanoate can be achieved through direct methods involving the formation of an amide bond between phenylacetic acid and methyl 2-aminopropanoate, or by esterification of 2-[(2-phenylacetyl)amino]propanoic acid.

Peptide Coupling Reagents in Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is often facilitated by peptide coupling reagents that activate the carboxylic acid group of phenylacetic acid, enabling its reaction with the amino group of methyl 2-aminopropanoate. A variety of coupling reagents are available, each with its own mechanism and efficacy.

Common classes of peptide coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide. To minimize the risk of racemization and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides.

Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer an alternative to carbodiimides. These reagents generate active esters that are more reactive and less prone to side reactions. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product.

Coupling Reagent Class Examples Mechanism of Action Common Additives
CarbodiimidesDCC, DIC, EDCFormation of O-acylisourea intermediateHOBt, HOAt
Phosphonium SaltsBOP, PyBOPFormation of active esters---
Aminium/Uronium SaltsHBTU, TBTU, HATUFormation of active esters---

Advanced Esterification Protocols (e.g., trimethylchlorosilane/methanol systems)

The esterification of N-acylated amino acids, such as 2-[(2-phenylacetyl)amino]propanoic acid, to their corresponding methyl esters is another key synthetic step. While traditional methods like Fischer esterification using acid catalysts are effective, advanced protocols offer milder reaction conditions and improved yields.

One such advanced protocol involves the use of a trimethylchlorosilane (TMSCl)/methanol system. This method has been shown to be a convenient and efficient for the preparation of methyl esters of various carboxylic acids, including N-protected amino acids. The reaction is typically carried out at room temperature and offers several advantages, including easy operation, mild reaction conditions, simple workup, and good to excellent yields. The TMSCl is believed to activate the carboxylic acid group, facilitating its esterification with methanol.

Enantioselective Synthesis Pathways

To produce enantiomerically pure this compound, enantioselective synthesis strategies are employed. These methods aim to control the stereochemistry of the newly formed chiral center.

Chiral Auxiliaries and Ligand-Controlled Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org Evans' oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including the synthesis of chiral amino acids. wikipedia.orgsigmaaldrich.com

In the context of this compound synthesis, a chiral auxiliary could be attached to the alanine (B10760859) backbone. The chiral environment provided by the auxiliary would then direct the acylation with phenylacetyl chloride, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched N-acylated amino acid, which can then be esterified.

Ligand-controlled asymmetric synthesis involves the use of a chiral ligand complexed to a metal catalyst. The chiral ligand creates a chiral environment around the metal center, which in turn influences the stereochemical course of the reaction. This approach has been widely used for the asymmetric synthesis of amino acids and their derivatives.

Stereoselective Catalysis in Propanoate Formation

Stereoselective catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. In the synthesis of this compound, stereoselective catalysis could be applied to the formation of the chiral center at the alpha-carbon of the propanoate moiety.

Catalytic asymmetric Mannich-type reactions, for example, have been shown to be effective for the synthesis of N-acylated amino acid derivatives. acs.org In this approach, a chiral catalyst, often a metal complex with a chiral ligand, promotes the enantioselective addition of a nucleophile to an N-acylimino ester. acs.org This strategy could potentially be adapted to generate the chiral center of the target molecule with high enantioselectivity.

Biocatalysis, utilizing enzymes such as transaminases, represents another promising avenue for the stereoselective synthesis of chiral amines and amino acids. google.comnih.gov These enzymes can exhibit high enantioselectivity and operate under mild reaction conditions. nih.gov An engineered transaminase could potentially be used to asymmetrically synthesize the chiral amine precursor to this compound.

Multi-step Synthetic Routes

The synthesis of this compound is often accomplished through a multi-step sequence. A common and practical approach starts from the readily available and chiral amino acid, L-alanine.

A plausible multi-step synthesis would begin with the protection of the amino group of L-alanine. This is a standard procedure in peptide synthesis to prevent unwanted side reactions. Following protection, the carboxylic acid group is esterified to yield the corresponding methyl ester. The protecting group is then removed, and the resulting L-alanine methyl ester is acylated with phenylacetyl chloride or phenylacetic acid using a suitable coupling reagent to afford the final product, Methyl 2-[(S)-2-(phenylacetamido)propanoate].

Below is a table summarizing a potential multi-step synthetic route starting from L-alanine.

Step Reaction Reagents and Conditions Intermediate/Product
1EsterificationL-Alanine, Methanol, Thionyl Chloride or HCl (gas)L-Alanine methyl ester hydrochloride
2N-AcylationL-Alanine methyl ester hydrochloride, Phenylacetyl chloride, Base (e.g., triethylamine)This compound

Functional Group Interconversions (e.g., amino group acylation)

A direct and common method for the synthesis of this compound is the acylation of a methyl 2-aminopropanoate salt, such as methyl alaninate (B8444949) hydrochloride, with a phenylacetylating agent. This approach falls under the category of functional group interconversions, specifically the formation of an amide from an amine.

One of the most established methods for this type of transformation is the Schotten-Baumann reaction. wikipedia.orgjk-sci.com This reaction typically involves the treatment of an amine with an acid chloride in the presence of a base. The base serves to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.org

In the context of synthesizing this compound, the reaction would involve methyl 2-aminopropanoate as the amine component and phenylacetyl chloride as the acylating agent. A suitable base, such as sodium hydroxide (B78521) or triethylamine, would be used in a two-phase system (e.g., water and an organic solvent like dichloromethane) or a single-phase system with a non-nucleophilic organic base. wikipedia.org

Reaction Scheme:

Table 1: Reaction Parameters for Amino Group Acylation

ParameterDescription
Amine Source Methyl 2-aminopropanoate (or its hydrochloride salt)
Acylating Agent Phenylacetyl chloride or Phenylacetic anhydride
Base Sodium hydroxide, Potassium carbonate, Triethylamine, Pyridine
Solvent Biphasic (e.g., Dichloromethane/Water) or Aprotic organic solvent
Temperature Typically room temperature or cooled in an ice bath

A similar approach has been documented for the synthesis of N-acetyl-D,L-phenylalanine methyl ester, where N-acetyl-D,L-phenylalanine is esterified, a process that can be conceptually reversed for the acylation of the amino ester. google.com The synthesis of N-acyl-D-phenylalanine esters highlights the utility of acylation reactions in the preparation of modified amino acid derivatives. google.com

Strategies from Related Halogenated or Azido (B1232118) Propanoate Intermediates

An alternative synthetic strategy involves starting from precursors where the amino group is masked or is introduced during the synthesis. These methods often utilize halogenated or azido propanoate intermediates.

The synthesis can commence from a methyl 2-halopropanoate, such as methyl 2-bromopropanoate (B1255678) or methyl 2-chloropropionate. sigmaaldrich.comsigmaaldrich.com The general approach involves the nucleophilic substitution of the halide with an amine source, followed by acylation.

A documented procedure for a related compound involves the reaction of methyl-2-bromopropionate with aniline (B41778) in the presence of potassium carbonate in DMF to yield an N-phenyl alanine ester. mdpi.com This suggests a pathway where a primary amine can displace the bromide. To obtain the desired product, one could envision a two-step process:

Amination: Reaction of methyl 2-bromopropanoate with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, to introduce the amino group.

Acylation: Subsequent acylation of the resulting methyl 2-aminopropanoate with phenylacetyl chloride as described in the previous section.

Alternatively, a direct reaction between methyl 2-bromopropanoate and phenylacetamide could be explored, although this is a less common route for N-acylation of amino acid esters.

Table 2: Synthesis from Halogenated Intermediates

StepReactantsReagentsProduct
1. Amination Methyl 2-bromopropanoate, Ammonia (or equivalent)-Methyl 2-aminopropanoate
2. Acylation Methyl 2-aminopropanoate, Phenylacetyl chlorideBase (e.g., Triethylamine)This compound

Another versatile approach utilizes a methyl 2-azidopropanoate intermediate. The azide (B81097) group serves as a precursor to the amine functionality and can be reduced under mild conditions.

The synthesis would proceed in two main steps:

Formation of Methyl 2-azidopropanoate: This can be achieved by reacting a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate) with sodium azide in a suitable solvent like DMF.

Reduction of the Azide and Acylation: The azide group in methyl 2-azidopropanoate can be reduced to an amine. A widely used method for this transformation is the Staudinger reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane, which is then hydrolyzed to the amine. wikipedia.org The resulting methyl 2-aminopropanoate can then be acylated in situ or after isolation with phenylacetyl chloride to yield the final product.

Table 3: Synthesis from Azido Intermediates via Staudinger Reaction

StepReactantsReagentsIntermediate/Product
1. Azide Formation Methyl 2-bromopropanoateSodium azideMethyl 2-azidopropanoate
2. Staudinger Reduction Methyl 2-azidopropanoate1. Triphenylphosphine 2. WaterMethyl 2-aminopropanoate
3. Acylation Methyl 2-aminopropanoatePhenylacetyl chloride, BaseThis compound

This stepwise approach, starting from readily available halogenated or azido precursors, provides a reliable and flexible route to this compound, allowing for the introduction of the key functional groups in a controlled manner.

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

It is not possible to generate a detailed article on the advanced spectroscopic characterization of "this compound]" at this time.

A comprehensive search of scientific literature and spectral databases has revealed a lack of publicly available experimental data for this specific compound. While basic information such as the molecular formula (C₁₂H₁₅NO₃) and calculated molecular weight can be obtained from chemical databases, the detailed experimental spectra required for the requested in-depth analysis are not published. nih.gov

Specifically, the following critical data is unavailable:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectra: No experimental data on chemical shifts, coupling constants, or spin systems could be located.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectra: No experimental spectra or chemical shift assignments are available.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectra: This data, which is crucial for differentiating between CH, CH₂, and CH₃ groups, has not been published.

2D NMR (Two-Dimensional Nuclear Magnetic Resonance) Spectra: There are no published COSY, HSQC, or HMBC spectra, which are essential for establishing the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): While a theoretical exact mass can be calculated, no experimental HRMS data to confirm the elemental composition has been found.

Mass Spectrometry Fragmentation Pattern: An experimental mass spectrum, necessary for analyzing the fragmentation pathways and confirming the structure, is not available.

Without this fundamental experimental data, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The instructions to focus solely on the specified compound and to include detailed research findings and data tables cannot be fulfilled.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound], would be required to generate the data necessary to create the comprehensive article as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) of Methyl 2-[(2-phenylacetyl)amino]propanoate]

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the structural characterization of molecules. By probing the vibrational motions of atoms and functional groups, these techniques provide a molecular fingerprint, offering insights into chemical bonding, functional group composition, and conformational arrangements. For this compound], vibrational spectroscopy is instrumental in confirming its molecular structure by identifying the characteristic vibrational modes associated with its constituent functional groups, notably the amide and ester moieties.

Identification of Characteristic Functional Group Frequencies (e.g., amide I, amide II, ester carbonyl)

The infrared and Raman spectra of this compound] are distinguished by several key absorption bands that correspond to the vibrational modes of its primary functional groups. The most diagnostic of these are the amide I, amide II, and ester carbonyl stretching vibrations.

The amide I band, which primarily arises from the C=O stretching vibration of the secondary amide group, is one of the most intense and well-characterized bands in the vibrational spectra of peptides and related compounds. For N-acetylated amino acids, this band typically appears in the region of 1630-1680 cm⁻¹ in infrared spectra. Its precise frequency is sensitive to the local environment, including hydrogen bonding and the conformation of the peptide backbone.

The amide II band is another characteristic vibration of the amide group, resulting from a combination of the N-H in-plane bending and C-N stretching vibrations. This band is typically observed between 1520 and 1570 cm⁻¹ in the infrared spectra of N-acetylated amino acids. The position and intensity of the amide II band are also influenced by hydrogen bonding and conformational changes.

In addition to these prominent bands, other characteristic vibrations include the N-H stretching of the amide group, typically observed in the region of 3200-3400 cm⁻¹, and various C-H stretching and bending modes from the phenyl, acetyl, and propanoate moieties.

Table 1: Expected Characteristic Infrared Absorption Frequencies for Key Functional Groups in this compound]

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
AmideAmide I (C=O stretch)1630 - 1680
AmideAmide II (N-H bend, C-N stretch)1520 - 1570
AmideN-H stretch3200 - 3400
EsterC=O stretch1735 - 1750

Table 2: Expected Characteristic Raman Shifts for Key Functional Groups in this compound]

Functional GroupVibrational ModeExpected Raman Shift Range (cm⁻¹)
AmideAmide I (C=O stretch)1630 - 1680
AmideAmide II (N-H bend, C-N stretch)1520 - 1570
Phenyl RingRing Breathing Mode~1000
Phenyl RingC-H stretch3000 - 3100

Conformational Analysis via Vibrational Modes

The vibrational spectra of flexible molecules like this compound] are sensitive to their conformational states. nih.gov Different spatial arrangements of the molecule, or conformers, can give rise to distinct vibrational frequencies and band shapes, particularly for the amide and ester groups. nih.gov

Theoretical and experimental studies on related N-acetylated amino acids have demonstrated that changes in the dihedral angles of the molecular backbone can lead to shifts in the positions of the amide I and amide II bands. nih.gov For instance, the formation of intramolecular hydrogen bonds, which can stabilize certain conformations, would be expected to cause a red shift (a shift to lower wavenumbers) in the N-H and C=O stretching frequencies of the involved groups. nih.gov

By combining experimental IR and Raman spectroscopy with computational methods, such as density functional theory (DFT), it is possible to predict the vibrational spectra for different stable conformers of the molecule. nih.gov A comparison between the calculated and experimental spectra can then allow for the identification of the predominant conformation(s) in a given state (e.g., in the solid state or in solution). This approach has been successfully applied to study the conformational preferences of various N-acetylated amino acids and small peptides. nih.govnih.gov Therefore, a detailed analysis of the vibrational spectra of this compound] would be a valuable tool for elucidating its three-dimensional structure and conformational dynamics.

Reaction Mechanisms and Chemical Transformations

Hydrolysis Pathways of Ester and Amide Linkages

Methyl 2-[(2-phenylacetyl)amino]propanoate contains two key linkages susceptible to hydrolysis: the methyl ester and the phenylacetyl amide. The conditions under which these bonds cleave are generally distinct.

Ester Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process is reversible and typically requires heat to proceed at a significant rate.

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This reaction is irreversible as the final step produces a carboxylate salt and methanol. Generally, ester bonds are more readily hydrolyzed than amide bonds under mild conditions. nih.gov

Amide Hydrolysis: Amide bonds are significantly more stable and resistant to hydrolysis than esters. nih.gov Their cleavage requires more forceful conditions, such as prolonged heating with strong acids or bases. nih.gov

Acid-Catalyzed Hydrolysis: Similar to esters, the amide carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. This process breaks the amide bond to yield 2-[(2-phenylacetyl)amino]propanoic acid and methanol.

Base-Catalyzed Hydrolysis: Under strong basic conditions and heat, a hydroxide ion can directly attack the amide carbonyl carbon, leading to the cleavage of the C-N bond.

Table 1: Summary of Hydrolysis Conditions
LinkageConditionReagentsRelative RateProducts
EsterAcidicH₃O⁺, HeatModerate2-[(2-phenylacetyl)amino]propanoic acid + Methanol
EsterBasic (Saponification)⁻OH, HeatFast2-[(2-phenylacetyl)amino]propanoate salt + Methanol
AmideStrongly AcidicConcentrated H₃O⁺, Prolonged HeatSlowPhenylacetic acid + Methyl 2-aminopropanoate
AmideStrongly BasicConcentrated ⁻OH, Prolonged HeatVery SlowPhenylacetate salt + Methyl 2-aminopropanoate

Nucleophilic and Electrophilic Reactivity of Functional Groups

The distinct functional groups within this compound confer both nucleophilic and electrophilic character to the molecule.

Electrophilic Sites: The primary electrophilic centers are the carbonyl carbons of the ester and the amide groups. These carbons are susceptible to attack by nucleophiles. The reactivity of these sites is influenced by the attached groups; the ester carbonyl is generally more electrophilic than the amide carbonyl due to the lesser electron-donating resonance effect of the ester oxygen compared to the amide nitrogen. The aromatic ring can also act as an electrophile in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this case.

Nucleophilic Sites: The lone pair of electrons on the amide nitrogen gives it nucleophilic character, although this is significantly diminished by resonance with the adjacent carbonyl group. The oxygen atoms of the carbonyl groups also possess lone pairs and can act as nucleophiles (e.g., in protonation). The aromatic phenyl ring is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The α-carbon to the ester group can also be deprotonated under strong basic conditions to form an enolate, which is a potent carbon nucleophile.

The amino group of an amino acid is typically a primary site for reactions like acylation. aklectures.com However, in this compound, this amine is part of an amide linkage, which fundamentally alters its reactivity. libretexts.org

Table 2: Reactive Sites in this compound
SiteFunctional GroupChemical CharacterPotential Reactions
Ester Carbonyl CarbonEsterElectrophilicNucleophilic Acyl Substitution (e.g., Hydrolysis, Transesterification, Amidation)
Amide Carbonyl CarbonAmideElectrophilicNucleophilic Acyl Substitution (e.g., Hydrolysis under harsh conditions)
α-CarbonPropanoate chainPotentially Nucleophilic (as enolate)Alkylation, Condensation (e.g., Claisen)
Aromatic RingPhenylNucleophilicElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Amide NitrogenAmideWeakly NucleophilicAlkylation (under specific conditions)

Derivatization Strategies and Analogue Synthesis

The molecular framework of Methyl 2-[(2-phenylacetyl)amino]propanoate offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Strategic derivatization can be undertaken at the ester group, the phenylacetyl moiety, and the N-acylamino position. Furthermore, by leveraging chiral starting materials, stereospecific analogues can be generated for stereochemistry-dependent studies.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure, conformational preferences, and reactivity of molecules. For amide-ester systems like Methyl 2-[(2-phenylacetyl)amino]propanoate, these calculations provide a detailed picture of their intrinsic properties.

Electronic Structure Analysis (e.g., bond lengths, angles, charge distribution)

The electronic structure of this compound is characterized by the interplay between the phenyl, amide, and methyl ester functional groups. Quantum chemical calculations on model peptides, such as N-acetyl-L-alanine, reveal typical bond lengths and angles. The peptide bond (C-N) is known to have partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond and restricted rotation.

The charge distribution is significantly influenced by the electronegative oxygen and nitrogen atoms. This leads to a polarized molecule with partial negative charges on the carbonyl oxygen and amide nitrogen atoms, and partial positive charges on the carbonyl carbon and amide hydrogen atoms. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the backbone, often described by the dihedral angles φ (phi) and ψ (psi). Conformational energy maps, also known as Ramachandran plots, for model dipeptides like N-acetyl-L-alanine N'-methylamide have been extensively studied using various molecular mechanics force fields. nih.gov These studies consistently identify several low-energy conformations. nih.gov

Ab initio and Density Functional Theory (DFT) analyses of N-acetyl-L-alanine-N',N'-dimethylamide, another relevant model, have identified preferred extended conformations and structures characteristic of beta-turns. nih.govbibliotekanauki.pl The stability of these conformers is often governed by intramolecular hydrogen bonds. nih.govbibliotekanauki.pl

Table 1: Key Conformational Regions for Alanine (B10760859) Dipeptide Models

Conformation Approximate Dihedral Angles (φ, ψ) Description
C7eq (β-turn) (-80°, +80°) A seven-membered ring stabilized by an intramolecular hydrogen bond. Often the global minimum. nih.gov
C5 (Extended) (-150°, +150°) An extended conformation, also stabilized by a five-membered hydrogen-bonded ring. nih.gov
αR (Right-handed helix) (-70°, -40°) A conformation corresponding to the region of right-handed alpha-helices. nih.gov

This data is based on computational studies of N-acetyl-L-alanine N'-methylamide and serves as a model for the conformational preferences of this compound.

Reaction Energetics and Transition State Characterization

Quantum chemical calculations can be used to investigate the energetics of chemical reactions, including isomerization and decomposition pathways. A key process in amide-containing molecules is the cis-trans isomerization of the peptide bond. Theoretical studies on N-acetyl-N-methyl-L-alanine-N'-methylamide have calculated the potential energy surface for this isomerization. researchgate.net These studies indicate that N-methylation can increase the activation energy for the trans to cis isomerization, affecting the conformational dynamics of the molecule. researchgate.net Characterizing the transition state for such processes provides crucial information about the reaction mechanism and rates.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular dynamics, offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Force Field Development and Validation for Related Amide-Ester Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.gov For novel molecules like this compound, specific parameters may not be available in standard force fields such as AMBER and CHARMM. nih.govambermd.org

The development of parameters for such molecules typically involves a systematic process. researchgate.net This includes the determination of partial atomic charges through quantum mechanical calculations, and the parameterization of bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) terms to reproduce experimental data or high-level quantum chemical calculations. nih.gov Generalized force fields, like the CHARMM General Force Field (CGenFF), provide a framework for parameterizing a wide range of small molecules. youtube.com There are also ongoing efforts to develop force fields for non-canonical and modified amino acids, which share structural similarities with the target compound. nih.govacs.orgambermd.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound in different environments, such as in aqueous solution. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its dynamic behavior. youtube.com

These simulations can be used to study how the molecule samples different conformations, the timescales of conformational transitions, and the influence of the solvent on its structure. youtube.com For peptides and related compounds, MD simulations can provide detailed information on the stability of different secondary structures and the effects of chemical modifications on their flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. Pharmacophore modeling, a complementary approach, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target.

The prediction of how strongly a compound (ligand) will bind to its biological target (e.g., a receptor or enzyme) is a cornerstone of computational drug design. This binding affinity is a key determinant of a drug's efficacy.

In the context of N-acyl amino acid derivatives, QSAR models are developed to correlate molecular descriptors with biological activity. For instance, a 3D-QSAR study on a series of N-(2-oxo-3-oxetanyl)carbamic acid esters, which share structural similarities with N-acyl amino acid esters, successfully created a model to predict their inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation. nih.gov This model was validated by synthesizing new compounds and confirming that their experimental potency matched the predictions, demonstrating the utility of 3D-QSAR in this class of molecules. nih.gov

Similarly, QSAR studies on N-acylbenzenesulfonamides with anticancer activity revealed that their effectiveness depends on factors like topological distances, the number of ring systems, and charge distribution. mdpi.com These models provide a quantitative understanding of the structural features that govern the anticancer activity of these compounds. mdpi.com

Pharmacophore models further elucidate the specific interactions between a ligand and its target. For example, a ligand-based pharmacophore model for α-synuclein aggregation inhibitors identified key features for activity: two hydrogen-bond acceptors, one hydrophobic group, and two aromatic rings. nih.gov This information is crucial for designing new derivatives that fit the binding site more effectively. Another study on BCR-ABL tyrosine kinase inhibitors developed a seven-point pharmacophore model which included one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov Such models serve as a blueprint for designing new molecules with enhanced binding affinity.

The following table summarizes key findings from QSAR and pharmacophore studies on related compound classes, which can be extrapolated to guide the study of "this compound" derivatives.

Study FocusCompound ClassKey FindingsReference
3D-QSAR for NAAA inhibitorsN-(2-Oxo-3-oxetanyl)carbamic acid estersThe model successfully predicted the potency of new inhibitors. nih.gov
QSAR for anticancer activityN-acylbenzenesulfonamidesAnticancer activity is dependent on topological distances, number of rings, and charge. mdpi.com
Pharmacophore modeling for α-synuclein inhibitorsDiverse α-synuclein ligandsEssential features for activity are two hydrogen-bond acceptors, one hydrophobic group, and two aromatic rings. nih.gov
Pharmacophore modeling for BCR-ABL inhibitorsPhenylaminopyrimidine-based derivativesA seven-point pharmacophore model was developed with one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov

The insights gained from QSAR and pharmacophore modeling are directly applied to the design of new compounds with improved biological profiles. By understanding the key structural requirements for activity, medicinal chemists can rationally modify existing molecules to enhance their potency, selectivity, and pharmacokinetic properties.

The design process often involves structure-based approaches, where the 3D structure of the target protein is known, or ligand-based methods when the target structure is unknown. nih.gov For instance, after developing a pharmacophore model for α-synuclein aggregation inhibitors, new indolinone derivatives were designed and synthesized based on this model. nih.gov Subsequent testing confirmed their inhibitory activity, validating the design strategy. nih.gov

Computational design is not limited to inhibitors. For example, computational methods have been used to design novel enzymes from scratch, such as esterases for ester hydrolysis. researchgate.net This involves creating an "inside-out" design where the key catalytic components are first defined and then placed within a stable protein scaffold. researchgate.net

The design of new amino acid derivatives can also be guided by computational predictions of their reactivity and potential to form desired products. For example, density functional theory (DFT) calculations have been used to investigate the reaction mechanisms of photo-induced transformations involving amino acid esters, aiding in the construction of diverse chiral molecules. acs.org

The table below illustrates how computational models can guide the design of new compounds.

Design GoalComputational ApproachExample ApplicationReference
Improve inhibitory activityPharmacophore-based designSynthesis of new indolinone derivatives as α-synuclein aggregation inhibitors. nih.gov
Develop novel catalysts"Inside-out" enzyme designCreation of de novo protein catalysts for ester hydrolysis. researchgate.net
Synthesize diverse chemical structuresDFT calculationsInvestigation of reaction mechanisms for the asymmetric synthesis of nonproteinogenic α-amino acid esters. acs.org
Enhance biological activityStructure-based design and molecular dynamicsDesign of benzimidazole (B57391) mono-peptides as Sirt1 inhibitors. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The primary value of Methyl 2-[(2-phenylacetyl)amino]propanoate in organic synthesis lies in its identity as a chiral building block. buchler-gmbh.com Chiral building blocks are essential intermediates used to construct complex, stereochemically defined molecules, which are critical in pharmaceuticals, agrochemicals, and materials science. nbinno.com The stereocenter at the alpha-carbon of the alanine (B10760859) moiety is preserved during synthesis, allowing for its incorporation into larger target molecules with a specific, predetermined stereochemistry.

The structure of this compound is amenable to several transformations, making it an excellent precursor for a variety of advanced amino acid derivatives. The methyl ester and the N-phenylacetyl group can be selectively modified to yield new compounds.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-(2-phenylacetyl)alanine. This acid can then be coupled with other amines to form peptides or amide derivatives. Alternatively, the ester can be reduced to the corresponding chiral amino alcohol, (R/S)-2-[(2-phenylacetyl)amino]propan-1-ol. Chiral amino alcohols are a vital class of intermediates in their own right.

N-Acyl Group Cleavage: The phenylacetyl group can be cleaved under specific enzymatic or chemical conditions to liberate the free amine of the alanine methyl ester, which can then be re-acylated with different groups to generate a range of N-substituted amino acid derivatives.

Alpha-Carbon Functionalization: The proton on the alpha-carbon can be abstracted under suitable basic conditions, allowing for alkylation or other electrophilic additions, leading to the synthesis of α-substituted amino acid derivatives.

These transformations allow chemists to use this compound as a starting point for creating non-natural amino acids and other complex chiral molecules.

Table 1: Potential Transformations of this compound

Starting Compound Reagent/Condition Product Class
This compound 1. LiOH, H₂O/THF2. H₃O⁺ N-Acyl Carboxylic Acid
This compound LiAlH₄, THF N-Acyl Amino Alcohol
This compound Penicillin G Acylase Amino Acid Ester

Chiral building blocks derived from amino acids are fundamental to the total synthesis of many natural products and active pharmaceutical ingredients (APIs). nih.gov While specific examples detailing the use of this compound in a completed total synthesis are not prominent in the literature, its structural components make it a plausible intermediate.

For instance, the synthesis of certain beta-blockers (β-adrenergic receptor antagonists) often involves chiral β-amino alcohol intermediates. researchgate.netnih.gov As mentioned previously, this compound can be readily reduced to its corresponding N-acylated amino alcohol. This chiral alcohol could then be elaborated through further synthetic steps, such as conversion to an epoxide followed by ring-opening with an appropriate amine, a common strategy in the synthesis of aryloxypropanolamine-based beta-blockers. nih.govwikipedia.org The synthesis of practolol (B1678030) and propranolol (B1214883) derivatives, for example, relies on the reaction of an asymmetric epoxide with an amine. nih.gov

Scaffold for Combinatorial Chemistry and Library Synthesis

N-acylated amino acid esters are particularly useful scaffolds for combinatorial chemistry and the synthesis of compound libraries. chimia.ch This approach allows for the rapid generation of a large number of structurally related compounds for screening in drug discovery and materials science. This compound is an ideal starting point for such a library due to its two points of diversity.

Amino Acid Side Chain Diversity: While the subject compound is derived from alanine (methyl side chain), a library could be constructed using a range of amino acids, each with a different side chain (R group).

N-Acyl Group Diversity: The phenylacetyl group can be replaced by a multitude of other acyl groups, introduced by coupling various carboxylic acids to the parent amino acid ester. N-acylation is a robust and widely used reaction in combinatorial synthesis. researchgate.net

By systematically varying both the amino acid core and the N-acyl group, a large matrix of distinct compounds can be synthesized in parallel. This strategy, often referred to as diversity-oriented synthesis, is a cornerstone of modern drug discovery. chimia.ch

Table 2: Example of a Combinatorial Library Derived from an Amino Acid Ester Scaffold

Acyl Group 1(e.g., Phenylacetyl) Acyl Group 2(e.g., Benzoyl) Acyl Group 3(e.g., Acetyl)
Amino Acid 1(Alanine) This compound Compound A₂B₁ Compound A₃B₁
Amino Acid 2(Valine) Compound A₁B₂ Compound A₂B₂ Compound A₃B₂

| Amino Acid 3(Leucine) | Compound A₁B₃ | Compound A₂B₃ | Compound A₃B₃ |

Role in Mechanistic Organic Chemistry Investigations

Simple, well-defined chiral molecules like this compound can serve as model substrates for investigating the mechanisms of organic reactions. The presence of multiple functional groups (amide, ester) and a single, well-defined stereocenter allows for precise studies of reaction kinetics, stereoselectivity, and electronic effects.

Potential areas of investigation using this compound include:

Stereoselective Hydrolysis: Studying the enzyme- or catalyst-mediated hydrolysis of the methyl ester to understand the factors governing enantioselectivity.

Racemization Studies: Investigating the stability of the chiral center under various reaction conditions (e.g., strong base, high temperature) to determine the propensity for racemization, a critical concern in pharmaceutical synthesis.

Amide Bond Chemistry: Using the N-phenylacetyl amide bond as a model to study amide resonance, rotation barriers, and cleavage mechanisms.

By observing the behavior of this relatively simple molecule, chemists can gain fundamental insights applicable to more complex systems.

Development of Novel Catalytic Systems for Enantioselective Transformations

Chiral molecules derived from amino acids are frequently used as ligands in transition metal catalysis or as organocatalysts to induce enantioselectivity in chemical reactions. nih.gov this compound can be envisioned as a precursor for such chiral ligands.

Through chemical modification, the molecule can be converted into a ligand capable of coordinating with a metal center. For example:

Reduction of the ester to a primary alcohol creates a bidentate N,O-ligand scaffold.

Conversion of the ester to an N'-substituted amide introduces a second nitrogen atom for coordination.

Functionalization of the phenyl ring on the acyl group with phosphine (B1218219) or other coordinating groups would create a more complex ligand environment.

Once synthesized, these new chiral ligands could be complexed with metals like rhodium, palladium, or ruthenium and tested in asymmetric reactions such as hydrogenation, C-C bond formation, or epoxidation. nih.gov The systematic modification of the ligand structure, starting from a simple precursor like this compound, allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to adjust reaction time.
  • Use molar ratios of 1.1:1 (acid:amine) to drive completion.
  • For scale-up, replace DCC with water-soluble carbodiimides to simplify purification .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ester (-COOCH₃), amide (-CONH-), and phenyl group connectivity. Key signals:
    • Ester methyl: δ ~3.6–3.8 ppm (singlet).
    • Amide proton: δ ~6.5–7.5 ppm (broad).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 250.12).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 0.1% levels .

Q. Purity Criteria :

  • ≥95% by HPLC (UV detection at 254 nm).
  • Residual solvents (e.g., DMF) must comply with ICH Q3C guidelines .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Amide-enol tautomerism can shift proton signals. Use variable-temperature NMR to stabilize conformers.
  • Impurity interference : Compare experimental spectra with computational predictions (e.g., DFT for ¹³C NMR ).
  • Racemization : Chiral HPLC or optical rotation analysis confirms enantiopurity if the compound is stereogenic .

Case Study :
A ¹H NMR signal splitting at δ 7.2–7.4 ppm may indicate phenyl group substitution patterns. Cross-validate with NOESY or HSQC to assign regiochemistry .

Advanced: What computational approaches predict the stability and reactivity of this compound?

Answer:

  • DFT Calculations : Model hydrolysis kinetics (e.g., ester/amide bond cleavage) under acidic/basic conditions.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, ethanol) to assess shelf-life.
  • QSPR Models : Correlate logP values (calculated via ChemAxon) with solubility for formulation studies .

Q. Methodology :

  • UHPLC-MS/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in mobile phases.

  • Impurity Table :

    ImpurityCAS RNRelative Retention Time (RRT)
    2-Phenylacetic acid103-82-20.85
    Methyl 2-aminopropanoate1115-48-60.92

Validation : Spike recovery (98–102%) and LOQ ≤0.05% ensure compliance with ICH Q3A .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at 2–8°C in airtight containers.
  • Light sensitivity : Protect from UV light using amber glass.
  • Humidity control : Use desiccants (silica gel) to prevent hydrolysis .

Q. Stability Data :

ConditionDegradation After 6 Months
25°C, 60% RH≤5%
40°C, 75% RH15–20%

Advanced: How to design a study investigating the biological activity of this compound?

Answer:

  • Target identification : Screen against enzyme libraries (e.g., proteases, kinases) via fluorescence assays.
  • Dose-response : Use IC₅₀ values (e.g., 10 nM–100 µM) to determine potency.
  • Mechanistic studies : Employ SPR or ITC to quantify binding affinity .

Q. Example Protocol :

In vitro inhibition : Test against trypsin-like proteases (pH 7.4, 37°C).

Cellular assays : Evaluate cytotoxicity (MTT assay) in HEK293 cells.

Metabolic stability : Incubate with liver microsomes to assess hepatic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.